![molecular formula C21H16ClNO5 B2653953 [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate CAS No. 338960-81-9](/img/structure/B2653953.png)

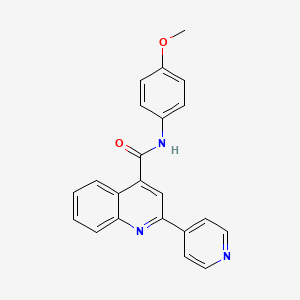

[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using specific methods and has unique biochemical and physiological effects on the body.

Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Behavior of Nitrophenols

Nitrophenols, including compounds structurally related to "[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate," are detected in various environmental matrices due to their widespread use and persistence. Research indicates that nitrophenols can originate from multiple sources, including the atmospheric degradation of pesticides, combustion processes, and industrial activities. These compounds are subject to complex environmental fate processes, including photodegradation, biodegradation, and adsorption to soil and sediment particles. Understanding the occurrence and behavior of nitrophenols in the environment is crucial for assessing their potential ecological risks and developing strategies for their management and removal from contaminated sites (Harrison et al., 2005).

Analytical Techniques for Nitrophenols

The detection and quantification of nitrophenols in environmental samples require sophisticated analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. These methods enable the identification and quantification of nitrophenols in various matrices, including air, water, soil, and biota, facilitating the assessment of their distribution and fate in the environment (Harrison et al., 2005).

Environmental Implications and Management

The presence of nitrophenols and their derivatives in the environment raises concerns due to their potential toxicological effects on aquatic organisms and humans. Research efforts are directed towards understanding the environmental fate of these compounds, their mechanisms of toxicity, and the development of effective treatment technologies to mitigate their impact. Advanced oxidation processes, adsorption techniques, and bioremediation are among the strategies explored for the removal of nitrophenols from contaminated environments. These approaches aim to reduce the ecological and human health risks associated with exposure to nitrophenols and similar compounds (Harrison et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(4-methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO5/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNMBYCSHYIMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)

![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)